![molecular formula C11H8FNO B6413598 2-(2-Fluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261961-49-2](/img/structure/B6413598.png)
2-(2-Fluorophenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2-Fluorophenyl)-4-hydroxypyridine (2-F4HP) is an organic compound with a molecular formula of C7H6FNO. It is a colorless, crystalline solid with a melting point of 109-111°C. 2-F4HP is a derivative of pyridine, a heterocyclic aromatic compound found in many natural and synthetic products. It is used in a variety of applications, including drug synthesis, chemical synthesis, and research.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-hydroxypyridine, 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can influence the reactivity of the molecule. This can affect the reactivity of the molecule in organic reactions, as well as its ability to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluorophenyl)-4-hydroxypyridine, 95% are not well understood. However, it has been shown to have some effects on the central nervous system, as well as the cardiovascular system. In animal studies, it has been observed to have an effect on the activity of certain enzymes, as well as on the production of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Fluorophenyl)-4-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, it can be difficult to work with as it is a highly reactive compound and can react with other compounds in the laboratory.
Future Directions
The potential future directions for 2-(2-Fluorophenyl)-4-hydroxypyridine, 95% research include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and nanotechnology. Additionally, further research into its mechanism of action could allow for the development of new synthetic pathways and the optimization of existing ones. Finally, further research into its use as a reagent in organic reactions could lead to the development of new catalysts and reaction pathways.
Synthesis Methods
2-(2-Fluorophenyl)-4-hydroxypyridine, 95% can be synthesized by the reaction of 4-hydroxypyridine and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields a white crystalline solid with a melting point of 109-111°C. The reaction can be conducted at room temperature, however, higher temperatures can be used to increase the rate of the reaction.
Scientific Research Applications
2-(2-Fluorophenyl)-4-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs and other compounds, as well as a catalyst in organic reactions. It has also been used in the study of the structure and reactivity of organic molecules, and in the synthesis of materials for use in nanotechnology.
properties
IUPAC Name |
2-(2-fluorophenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWBUGOBMPEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692416 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyridin-4(1H)-one | |
CAS RN |
1261961-49-2 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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